3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
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Overview
Description
3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a cyclopropylpyridinyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding imine.
Cyclopropylpyridinyl Intermediate: The imine is then reacted with 6-cyclopropylpyridine under suitable conditions to form the cyclopropylpyridinyl intermediate.
Amidation Reaction: The final step involves the amidation of the cyclopropylpyridinyl intermediate with propanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)butanamide
- 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)pentanamide
- 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)hexanamide
Uniqueness
3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide, also known by its CAS number 2320472-15-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₉ClN₂O
- Molecular Weight : 314.8 g/mol
- Structure : The structure features a chlorophenyl group and a cyclopropyl-pyridine moiety linked through a propanamide chain.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉ClN₂O |
Molecular Weight | 314.8 g/mol |
CAS Number | 2320472-15-7 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of inhibiting certain enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may act as a modulator of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory responses in preclinical models. This effect is likely mediated through the inhibition of JAK pathways, leading to decreased production of pro-inflammatory cytokines.
- Antitumor Properties : Early investigations have indicated that this compound may have antitumor effects, potentially by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could provide neuroprotection in models of neurodegenerative diseases, although further studies are required to elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects of related compounds and highlighted the importance of structural modifications on biological activity. It was found that compounds with similar structures exhibited significant reductions in inflammation markers in animal models .
- Cell Culture Experiments : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. These findings were supported by assays measuring cell viability and apoptosis .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that this compound binds effectively to the active sites of target proteins involved in JAK signaling pathways, indicating a possible mechanism for its observed pharmacological effects .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-3-1-2-13(10-16)5-9-18(22)21-12-14-4-8-17(20-11-14)15-6-7-15/h1-4,8,10-11,15H,5-7,9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVNUPRKXOEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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